4,4-Diethylcyclohex-2-enone
Overview
Description
Synthesis Analysis
The synthesis of 4,4-Diethylcyclohex-2-enone involves the potassium hydroxide promoted annelation of methyl vinyl ketone and isobutyraldehyde . This process results in the formation of major side products, the structures and mechanisms of which have been studied .Molecular Structure Analysis
The molecular structure of 4,4-Diethylcyclohex-2-enone is characterized by an unsaturated carbonyl group, which is a common feature of enones. Further details about its molecular structure can be found in the PubChem database .Chemical Reactions Analysis
The preparation of 4,4-Diethylcyclohex-2-enone involves chemical reactions that lead to the formation of major side products . These reactions are promoted by potassium hydroxide and involve the annelation of methyl vinyl ketone and isobutyraldehyde .Physical And Chemical Properties Analysis
4,4-Diethylcyclohex-2-enone has a molecular formula of C10H16O and a molecular weight of 152.23 g/mol. More detailed physical and chemical properties can be found in the PubChem database .Relevant Papers The preparation of 4,4-Diethylcyclohex-2-enone and the formation of its major side products have been discussed in a paper published in The Journal of Organic Chemistry . Other relevant papers can be found through a literature search on databases like PubMed or Web of Science.
Scientific Research Applications
Enantioselective Reactions and Kinetic Resolution
- Copper-Catalyzed Enantioselective Reactions: The copper-catalyzed enantioselective 1,4-additions of organozinc reagents to cyclohex-2-enones, including derivatives similar to 4,4-diethylcyclohex-2-enone, have been studied. These reactions offer high enantioselectivity and the possibility of obtaining diastereo- and enantiomerically pure adducts through epimerization processes (Urbaneja, Alexakis, & Krause, 2002).
Spectroscopic Properties and Structural Studies
- Spectroscopic Analysis of Cyclohexenones: Research on various cyclohexenones, including those structurally similar to 4,4-diethylcyclohex-2-enone, has been conducted to understand their spectroscopic properties. This includes analysis of stereochemistry and comparison of various stereochemical criteria (Cook & Waring, 1973).
Chemical Synthesis and Reactions
- Synthesis of Derivatives: Research has been focused on developing efficient routes to derivatives of cyclohex-2-enone, which are useful in the synthesis of natural products and in asymmetric reactions. This includes stereoselective intramolecular reactions and the use of Lewis acids and catalysts (Yu, Zhang, & Wang, 2001).
- Asymmetric Conjugate Addition: Studies on asymmetric conjugate addition reactions catalyzed by copper complexes have been conducted. This research contributes to understanding the synthesis and manipulation of cyclohex-2-enone compounds in enantioselective processes (Shan, Jiang, Li, & Zhao, 2011).
Photochemical Behavior and Applications
- Photochemical Studies: The photochemical behavior of compounds similar to 4,4-diethylcyclohex-2-enone, such as 4,4-dimethylcyclohex-2-enone, has been explored. These studies involve understanding the reactions under photochemical conditions and the formation of various photoproducts (Cruciani & Margaretha, 1987).
Chemoenzymatic Synthesis
- Chemoenzymatic Route to Enantiomers: Research on chemoenzymatic synthesis of enantiomers of 4-hydroxycyclohex-2-enone demonstrates the versatility of cyclohexenone derivatives in pharmacologically relevantapplications. This involves using enzyme-mediated processes to achieve high enantiomeric excesses, highlighting the potential of cyclohexenone derivatives in pharmaceutical synthesis (Demir & Seşenoğlu, 2002).
Nonenolizing Acylcyclohexenones
- Synthesis of Nonenolizing Compounds: Research into the synthesis of nonenolizing 2-acylcyclohex-2-enones, which are resistant to enolization, provides insights into the stability and reactivity of these compounds under various conditions. This contributes to understanding the chemical behavior of cyclohexenone derivatives in different reaction environments (Oliveira-Ferrer, Schmidt, & Margaretha, 2001).
Organocatalytic Construction of Chiral Cyclohexenone Skeletons
- Asymmetric Organocatalysis: Recent progress in the asymmetric organocatalytic construction of chiral cyclohexenone skeletons highlights the importance of these compounds in synthetic chemistry and the life sciences. The development of efficient methodologies and catalyst systems for enantioselective transformations of cyclohexenone derivatives is a key area of research (Yang, Wang, & Li, 2014).
Photocycloaddition Reactions
- Photocycloaddition of Acylcyclohexenones: Studies on the photocycloaddition reactions of acylcyclohex-2-enones, similar in structure to 4,4-diethylcyclohex-2-enone, have demonstrated their selective reactivity in photochemical environments. This research provides valuable information for the development of photochemically driven synthetic pathways (Ferrer & Margaretha, 2001).
properties
IUPAC Name |
4,4-diethylcyclohex-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-3-10(4-2)7-5-9(11)6-8-10/h5,7H,3-4,6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNPBXGWZOROKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(=O)C=C1)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80499998 | |
Record name | 4,4-Diethylcyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80499998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Diethylcyclohex-2-enone | |
CAS RN |
35161-14-9 | |
Record name | 4,4-Diethylcyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80499998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4-Diethyl-2-cyclohexen-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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